2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
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Overview
Description
2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a dimethoxyphenyl group and an indole group, which are connected by an ethanamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride typically involves several steps:
Formation of the Indole Group: The indole group can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be synthesized by methylation of a phenol group using dimethyl sulfate or methyl iodide in the presence of a base.
Coupling of the Two Groups: The final step involves the coupling of the indole and dimethoxyphenyl groups through an ethanamine chain. This can be achieved through a Mannich reaction, where the indole is reacted with formaldehyde and dimethoxyphenylamine in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the ethanamine chain, converting it to a simpler amine or alcohol.
Substitution: The dimethoxyphenyl group can undergo substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidized derivatives of the indole group.
Reduction: Reduced forms of the ethanamine chain.
Substitution: Various substituted derivatives of the dimethoxyphenyl group.
Scientific Research Applications
2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine
- 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanol
- 2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanone
Uniqueness
2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethoxyphenyl and indole groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-21-17-9-5-7-13(18(17)22-2)14(10-19)15-11-20-16-8-4-3-6-12(15)16;/h3-9,11,14,20H,10,19H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAHQPMOTZRVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CN)C2=CNC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585871 |
Source
|
Record name | 2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95426-77-0 |
Source
|
Record name | 2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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